molecular formula C10H16Br2O2 B1337919 1,10-Dibromodecane-2,9-dione CAS No. 77104-08-6

1,10-Dibromodecane-2,9-dione

Cat. No.: B1337919
CAS No.: 77104-08-6
M. Wt: 328.04 g/mol
InChI Key: XSUPFDACEFIGPZ-UHFFFAOYSA-N
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Description

1,10-Dibromodecane (CAS 4101-68-2), also known as decamethylene dibromide, is a brominated alkane with the molecular formula C₁₀H₂₀Br₂ and a molecular weight of 300.08 g/mol . It is a colorless to pale yellow liquid at room temperature, characterized by its long hydrocarbon chain terminated by bromine atoms at the 1 and 10 positions. The compound is primarily used as an intermediate in organic synthesis, flame retardants, and crosslinking agents in polymer chemistry . Its IUPAC name is 1,10-dibromodecane, and it is structurally distinct from dione-containing compounds due to the absence of ketone groups .

Properties

IUPAC Name

1,10-dibromodecane-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUPFDACEFIGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)CBr)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454038
Record name 2,9-Decanedione, 1,10-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77104-08-6
Record name 2,9-Decanedione, 1,10-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Dibromodecane-2,9-dione can be synthesized through the bromination of decane-2,9-dione. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 10 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,10-Dibromodecane-2,9-dione undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction: The carbonyl groups in the decane-2,9-dione moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted decane-2,9-dione derivatives.

    Reduction: Formation of decane-2,9-diol.

    Oxidation: Formation of decane-2,9-dicarboxylic acid.

Scientific Research Applications

1,10-Dibromodecane-2,9-dione has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Material Science:

    Biomedical Research: Investigated for its potential use in the development of novel therapeutic agents and diagnostic tools.

    Industrial Chemistry: Utilized in the production of high-performance materials and chemical engineering processes.

Mechanism of Action

The mechanism of action of 1,10-dibromodecane-2,9-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 1 and 10 positions are highly reactive and can undergo substitution reactions with various nucleophiles. The carbonyl groups in the decane-2,9-dione moiety can participate in reduction and oxidation reactions, leading to the formation of different functionalized derivatives. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.

Comparison with Similar Compounds

Structural Comparison with Brominated Alkanes
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
1,10-Dibromodecane C₁₀H₂₀Br₂ 300.08 Long-chain dibromoalkane; high molecular weight, low volatility Polymer crosslinker, organic synthesis
1,2-Dibromoethane C₂H₄Br₂ 187.86 Short-chain dibromoalkane; high volatility, carcinogenic Historical pesticide, fumigant
1,6-Dibromohexane C₆H₁₂Br₂ 243.97 Mid-chain dibromoalkane; moderate volatility Organic intermediate, flame retardant

Key Differences :

  • Chain Length : Longer chains (e.g., 1,10-dibromodecane) exhibit lower volatility and higher hydrophobicity compared to shorter analogs like 1,2-dibromoethane .
  • Reactivity : Terminal bromine atoms in 1,10-dibromodecane facilitate nucleophilic substitution reactions, making it suitable for synthesizing polymers or macrocyclic compounds .
Functional Comparison with Dione Derivatives

The evidence highlights benzo[f]indole-4,9-dione and naphtho[2,3-b]furan-4,9-dione derivatives (e.g., LACBio1–LACBio4) as anticancer agents that induce apoptosis via ROS-mediated caspase activation . These compounds are structurally unrelated to 1,10-dibromodecane, as they contain fused aromatic rings and ketone groups (diones).

Feature 1,10-Dibromodecane Benzo[f]indole-4,9-dione Derivatives
Core Structure Linear brominated alkane Polycyclic aromatic dione
Functional Groups Bromine atoms Ketones (dione), fused indole/furan rings
Biological Activity Limited (industrial use) High (anticancer, ROS-mediated apoptosis)
Applications Chemical synthesis, polymers Therapeutic agents for TNBC

Key Contrast :

  • 1,10-Dibromodecane lacks the redox-active dione moiety critical for generating reactive oxygen species (ROS) in cancer cells, a mechanism central to benzo[f]indole-4,9-dione derivatives .

Biological Activity

1,10-Dibromodecane-2,9-dione (CAS No. 228113-66-4) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16Br2O2C_{10}H_{16}Br_2O_2 and features a linear alkane chain with terminal bromine substituents. Its structure is significant for its reactivity and interaction with biological systems.

Target Interactions

Research indicates that this compound may interact with various biological targets, similar to other brominated compounds. Its mechanism of action is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Cell Signaling Modulation : It can influence cell signaling pathways that regulate growth and apoptosis.

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance:

  • It has been explored for its role in the synthesis of polyketides, which are important in medicinal chemistry for their antimicrobial and anticancer properties.
  • Its derivatives have shown potential as inhibitors in various cancer-related signaling pathways.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for developing new antibiotics. The compound's effectiveness varies based on concentration and exposure time.

Anticancer Potential

Preliminary research suggests that this compound may inhibit the growth of cancer cells. It appears to interfere with specific molecular pathways associated with tumor progression. For example:

  • In Vitro Studies : Laboratory tests have shown reduced viability of cancer cell lines treated with the compound.
  • Dosage Effects : Different dosages result in varying degrees of cytotoxicity, indicating a dose-dependent response.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity Evaluation

Another investigation focused on the anticancer potential of this compound using MTT assays on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The results indicate that the compound effectively reduces cell viability in a dose-dependent manner across different cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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